

Synthesis and Characterization of 2'-Ethoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Ethoxyacetophenone

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This technical guide provides a comprehensive overview of the synthesis and characterization of **2'-Ethoxyacetophenone**, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the synthetic protocol via Friedel-Crafts acylation, presents its physicochemical and spectroscopic data in a structured format, and outlines the methodologies for its characterization.

Synthesis of 2'-Ethoxyacetophenone

2'-Ethoxyacetophenone is most commonly synthesized via the Friedel-Crafts acylation of phenetole (ethoxybenzene). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of phenetole using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction primarily yields the para isomer due to steric hindrance, but the ortho isomer (**2'-ethoxyacetophenone**) can also be obtained.

Experimental Protocol: Friedel-Crafts Acylation of Phenetole

Materials:

- Phenetole

- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- The suspension is cooled to 0°C in an ice bath.
- A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 5°C .
- After the addition is complete, a solution of phenetole in anhydrous dichloromethane is added dropwise at the same temperature.
- The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to isolate **2'-ethoxyacetophenone**.

Physicochemical Properties

The key physical and chemical properties of **2'-ethoxyacetophenone** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Appearance	White to pale yellow solid
Melting Point	36-40 °C
Boiling Point	243-244 °C

Spectroscopic Characterization

The structural elucidation of **2'-ethoxyacetophenone** is accomplished through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for **2'-ethoxyacetophenone** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **2'-Ethoxyacetophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.74	d	1H	Ar-H
7.43	t	1H	Ar-H
6.97	t	1H	Ar-H
6.93	d	1H	Ar-H
4.13	q	2H	-OCH ₂ CH ₃
2.63	s	3H	-COCH ₃
1.48	t	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **2'-Ethoxyacetophenone**

Chemical Shift (δ) ppm	Assignment
200.1	C=O
157.1	Ar-C-O
133.4	Ar-CH
130.4	Ar-CH
128.4	Ar-C
120.8	Ar-CH
112.1	Ar-CH
64.2	-OCH ₂ CH ₃
31.7	-COCH ₃
14.7	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **2'-ethoxyacetophenone** are summarized below.

Table 3: IR Spectroscopic Data for **2'-Ethoxyacetophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1670	Strong	C=O stretch (aryl ketone)
~1600, 1480	Medium-Strong	C=C stretch (aromatic)
~1240	Strong	C-O stretch (aryl ether)
~1040	Strong	C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

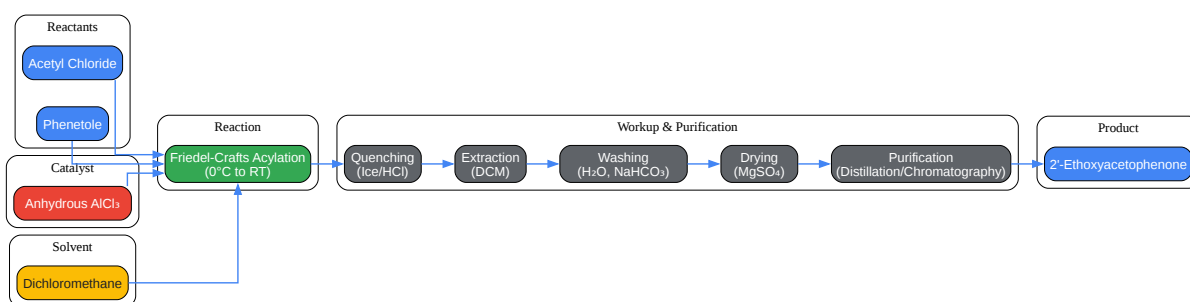
Table 4: Mass Spectrometry Data for **2'-Ethoxyacetophenone**

m/z	Relative Intensity (%)	Assignment
164	22.7	[M] ⁺ (Molecular ion)
149	38.4	[M - CH ₃] ⁺
121	100.0	[M - CH ₃ CO] ⁺
93	13.5	[M - CH ₃ CO - C ₂ H ₄] ⁺
65	11.8	[C ₅ H ₅] ⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **2'-ethoxyacetophenone** via Friedel-Crafts acylation.

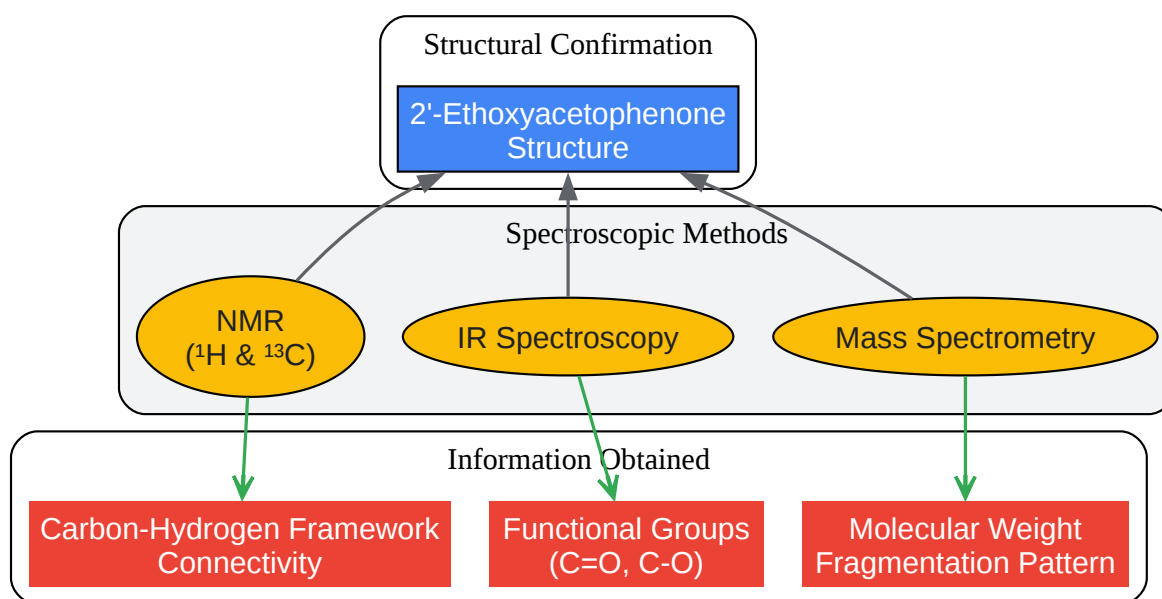


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Caption: Synthesis workflow for **2'-Ethoxyacetophenone**.

Characterization Logic

The logical relationship between the characterization methods used to confirm the structure of **2'-ethoxyacetophenone** is depicted below.



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